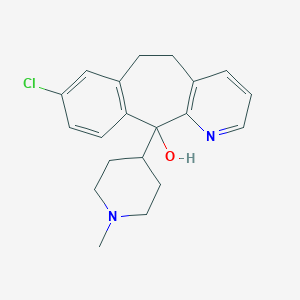

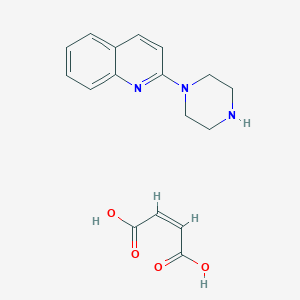

Maleato de quipazina

Descripción general

Descripción

El maleato de quipazina es un compuesto que pertenece al grupo de las piperazinas, conocido por sus propiedades serotoninérgicas. Se utiliza principalmente en la investigación científica en lugar de para aplicaciones médicas. El this compound actúa como un agonista del receptor de serotonina, específicamente dirigido a los subtipos 5-HT2A y 5-HT3 .

Aplicaciones Científicas De Investigación

El maleato de quipazina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran agonistas del receptor de serotonina.

Biología: El this compound se emplea en la investigación sobre la función del receptor de serotonina y las vías de señalización.

Medicina: Aunque no se utiliza clínicamente, sirve como una herramienta en estudios farmacológicos para comprender los efectos de la activación del receptor de serotonina.

Mecanismo De Acción

El maleato de quipazina ejerce sus efectos uniéndose a los receptores de serotonina, particularmente los subtipos 5-HT2A y 5-HT3 . Esta unión conduce a la activación de las vías de señalización descendentes, lo que resulta en varios efectos fisiológicos y farmacológicos. La acción del compuesto sobre los receptores de serotonina puede influir en la neurotransmisión, la contracción del músculo liso y otros procesos mediados por la serotonina .

Safety and Hazards

Quipazine maleate is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Quipazine maleate has been widely studied for its potential therapeutic applications in various fields of research and industry. It has been used as a serotonin receptor agonist to study its effects on mouse models with spinal cord injury . It has also been used as a serotonin receptor agonist to study its effects on the locomotion of zebrafish .

Análisis Bioquímico

Biochemical Properties

Quipazine maleate acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT3 receptor subtypes . It interacts with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction is crucial for understanding the compound’s role in biochemical reactions. Quipazine maleate also inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . The compound’s interaction with serotonin receptors and transporters highlights its significance in neurotransmission and related biochemical pathways.

Cellular Effects

Quipazine maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the proliferation and apoptosis of certain cell types, such as human hepatocyte strains . Additionally, quipazine maleate affects cell signaling pathways by stimulating serotonin receptors, leading to downstream effects on gene expression and cellular metabolism. These cellular effects are essential for understanding the compound’s impact on different cell types and their functions.

Molecular Mechanism

The molecular mechanism of quipazine maleate involves its binding interactions with serotonin receptors. By acting as an agonist, quipazine maleate activates these receptors, leading to a cascade of intracellular events. This activation can result in the modulation of various signaling pathways, enzyme activities, and gene expression patterns . The compound’s ability to inhibit serotonin reuptake further enhances its effects on neurotransmission and related molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quipazine maleate can vary over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that quipazine maleate can maintain its activity for extended periods, although its effects may diminish over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of quipazine maleate can vary with different dosages in animal models. Studies have shown that low doses of the compound can produce significant effects on serotonin receptor activation and related cellular processes . Higher doses may lead to toxic or adverse effects, such as nausea and gastrointestinal discomfort . Identifying the optimal dosage range is essential for maximizing the compound’s benefits while minimizing potential side effects.

Metabolic Pathways

Quipazine maleate is involved in several metabolic pathways, primarily related to serotonin metabolism. The compound interacts with enzymes and cofactors involved in serotonin synthesis, degradation, and transport . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in neurotransmission and related biochemical processes.

Transport and Distribution

Within cells and tissues, quipazine maleate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

Quipazine maleate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is important for elucidating the mechanisms underlying its activity and function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La quipazina se sintetiza mediante la reacción de 2-cloroquinolina con piperazina . La reacción normalmente implica calentar los reactivos en un disolvente adecuado bajo condiciones de reflujo. El producto se purifica luego mediante recristalización u otras técnicas de purificación para obtener maleato de quipazina.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para el this compound no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio. El proceso implica aumentar la escala de la reacción al tiempo que se garantiza un control adecuado de las condiciones de reacción para mantener la calidad y el rendimiento del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones

El maleato de quipazina se somete a varias reacciones químicas, que incluyen:

Oxidación: La quipazina se puede oxidar en condiciones específicas para formar los derivados de quinolina correspondientes.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina o la porción de piperazina.

Sustitución: La quipazina puede sufrir reacciones de sustitución, particularmente en el anillo de quinolina, para formar varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir varios derivados de quinolina reducidos.

Comparación Con Compuestos Similares

Compuestos Similares

2C-B-PP: Otro derivado de la piperazina con propiedades serotoninérgicas.

6-Nitroquipazina: Un derivado de la quipazina con características similares de unión al receptor.

Naftilpiperazina: Un compuesto con similitudes estructurales y actividad serotoninérgica.

Unicidad

El maleato de quipazina es único debido a su afinidad de unión específica para los receptores 5-HT2A y 5-HT3, lo que lo convierte en una herramienta valiosa en la investigación del receptor de serotonina. Su capacidad para producir efectos farmacológicos distintos, como la respuesta de sacudida de cabeza en estudios con animales, lo distingue de otros compuestos similares .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJJDHZHSCTBII-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4774-24-7 (Parent) | |

| Record name | Quipazine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045190 | |

| Record name | Quipazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5786-68-5 | |

| Record name | Quinoline, 2-(1-piperazinyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quipazine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUIPAZINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quipazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-piperazinyl)quinoline maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIPAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY444CK9IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

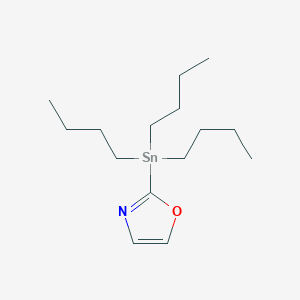

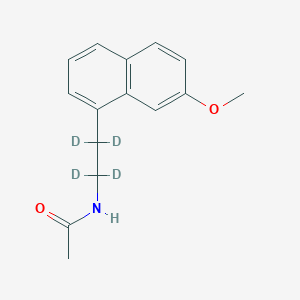

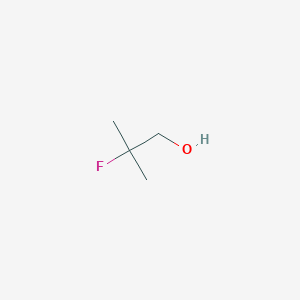

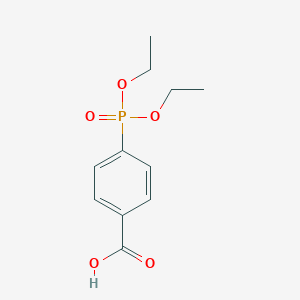

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.